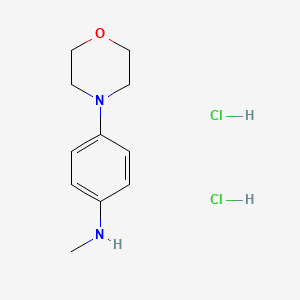

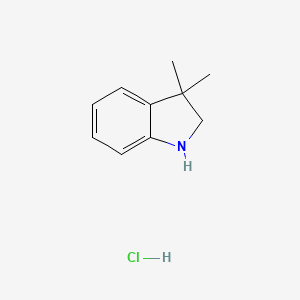

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound1. However, the specific details about this compound are not readily available in the search results. It’s worth noting that the compound is closely related to “3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride”, which has a molecular weight of 227.691.

Synthesis Analysis

The synthesis of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is not explicitly mentioned in the search results. However, 2,3-dihydroindoles are generally obtained by direct reduction of the corresponding indoles2.Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is not directly provided in the search results. However, the InChI code for a related compound, “3,3-dimethylindoline-2-carboxylic acid hydrochloride”, is provided1.Chemical Reactions Analysis

The specific chemical reactions involving “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not detailed in the search results. However, it’s worth noting that 2,3-dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not directly provided in the search results. However, a related compound, “3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride”, is described as a powder that is stored at room temperature1.Scientific Research Applications

-

Pharmaceutical Research

- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- 2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .

-

Chemical Synthesis

- Indoles are a significant heterocyclic system in natural products and drugs .

- They play a main role in cell biology .

- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .

Safety And Hazards

The safety and hazards associated with “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not directly provided in the search results. However, a related compound, “3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride”, has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.

Future Directions

The future directions for “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not specified in the search results. However, given the interest in 2,3-dihydroindoles for their neuroprotective and antioxidant properties2, it’s likely that further research will continue in this area.

Please note that this analysis is based on the available search results and may not fully cover all aspects of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride”. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-10(2)7-11-9-6-4-3-5-8(9)10;/h3-6,11H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOOAKFGCWGZHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C21)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)

![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)